3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a thienopyridine-based carboxamide derivative characterized by a 3-chloro-4-methoxyphenyl substituent on the amide nitrogen. The 3-chloro-4-methoxyphenyl group distinguishes it from other derivatives, likely influencing electronic properties, solubility, and biological activity. Similar compounds exhibit diverse pharmacological applications, including antiplasmodial, antioxidant, and receptor modulation activities .
Properties
IUPAC Name |
3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-8-6-9(2)20-17-13(8)14(19)15(24-17)16(22)21-10-4-5-12(23-3)11(18)7-10/h4-7H,19H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVXBDRUVZTLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=C(C=C3)OC)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound belonging to the thienopyridine class. Its unique structure, which incorporates an amino group, a methoxyphenyl group, and a dimethyl group on the thieno[2,3-b]pyridine core, has attracted attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure
The compound's IUPAC name is 3-amino-N-(4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. Its molecular formula is with a molecular weight of approximately 341.43 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-N-(4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
| Molecular Formula | C17H17ClN3O2S |
| Molecular Weight | 341.43 g/mol |
Anti-inflammatory Effects
Research indicates that thienopyridine derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds structurally similar to 3-amino-N-(4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for related compounds against COX-1 and COX-2 were reported as follows:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that derivatives of thienopyridine can effectively reduce inflammation by modulating COX enzyme activity.
Anticancer Activity
In addition to anti-inflammatory effects, thienopyridine derivatives have been evaluated for their anticancer potential. For instance, compounds similar to the target compound have shown promise in inhibiting cell proliferation in various cancer cell lines. One study reported that specific thienopyridine analogs significantly reduced the viability of A431 vulvar epidermal carcinoma cells with IC50 values in the low micromolar range.
The biological activity of 3-amino-N-(4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is believed to be mediated through multiple pathways:
- COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators such as prostaglandins.
- Cell Cycle Modulation : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence indicates that certain derivatives can promote apoptosis in malignant cells through activation of caspases.
Study on Inflammatory Response
A study conducted on carrageenan-induced paw edema in rats demonstrated that thienopyridine derivatives exhibited significant anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug.
Anticancer Evaluation
In vitro assays on various cancer cell lines revealed that compounds similar to the target compound inhibited cell migration and invasion significantly compared to controls.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It is hypothesized to act as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the synthesis of leukotrienes involved in inflammatory responses. Molecular docking studies have shown promising interactions with the active site of the enzyme, suggesting potential for further optimization and development as an anti-inflammatory agent .
Anticancer Activity
The compound has demonstrated notable anticancer effects across various cancer cell lines. In vitro studies have indicated that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause G1/S phase arrest in cancer cells.
- Caspase Activation : It activates caspases, leading to programmed cell death.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound is more effective than traditional chemotherapeutics like doxorubicin in certain contexts .
Enzyme Inhibition
The compound's structure allows it to inhibit key enzymes involved in cellular proliferation and survival pathways. Specifically, it has been noted for its inhibitory effects on the IκB kinase (IKK) complex, which plays a role in the activation of NF-κB—a transcription factor linked to inflammation and cancer progression .
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects against several types of cancer:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 12.3 |
| HepG2 | 8.7 |
Case Study 2: Inhibition of Inflammatory Pathways
A study utilizing molecular docking confirmed that the compound effectively binds to the active site of 5-lipoxygenase , suggesting its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups on the phenyl ring modulate electron density, affecting binding interactions. For example, the 4-methoxybenzyl analog (VU0152100) exhibits muscarinic and GABA-B receptor activation , while the 4-chlorophenyl derivative shows antiplasmodial activity .
- Steric Considerations : Bulky substituents (e.g., 2,3-dichlorophenyl) may hinder receptor access, as seen in the lower solubility of higher molecular weight compounds .
Activity Trends :
- Electron-Withdrawing Groups : Chlorine substituents enhance antiplasmodial activity, likely by increasing membrane permeability .
- Electron-Donating Groups : Methoxy groups improve receptor binding affinity, as seen in VU0152100’s receptor activation profile .
Physicochemical Properties
Notes:
- The 3-chloro-4-methoxyphenyl group likely increases lipophilicity (higher LogP) compared to the 4-methoxybenzyl derivative, impacting bioavailability.
- Thermal stability correlates with molecular symmetry and substituent effects .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Thieno[2,3-b]Pyridine Ring Formation
The thieno[2,3-b]pyridine scaffold is constructed via S-alkylation followed by cyclization , a strategy validated for analogous compounds.
Step 1: S-Alkylation of Thioxopyridine Derivatives
A substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile serves as the starting material. For this compound, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is reacted with N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide in the presence of a base (e.g., aqueous KOH). This step forms a thioether intermediate through nucleophilic displacement of the chloride.
Representative Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 4,6-Dimethyl-2-thioxopyridine | 20 mmol |
| N-(3-Chloro-4-methoxyphenyl)-2-chloroacetamide | 20 mmol |
| 10% Aqueous KOH | 11.2 mL |
| Solvent | Ethanol/Water (1:1) |
| Reaction Time | 30–40 min |
| Temperature | Room Temperature |
Step 2: Cyclization to Thieno[2,3-b]Pyridine
The thioether intermediate undergoes base-mediated cyclization. Addition of a second portion of KOH (20 mmol) induces intramolecular attack of the thioether sulfur on the cyano carbon, forming the fused thienopyridine ring. The product precipitates as a yellow solid, typically yielding 67–84% .
Critical Parameters
Alternative Route: One-Pot Synthesis
A streamlined one-pot method avoids isolating intermediates, as demonstrated for N-(4-fluorophenyl) analogs.
Procedure
- Simultaneous S-Alkylation and Cyclization : Combine 4,6-dimethyl-2-thioxopyridine-3-carbonitrile, N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide, and excess KOH in ethanol/water.
- Stirring Duration : 1–2 hours at 50°C.
- Workup : Filter the precipitate, wash with cold ethanol, and dry.
Advantages
Reaction Kinetics and Byproduct Analysis
Competitive Dimerization
Under oxidative conditions (e.g., hypochlorite), 3-aminothieno[2,3-b]pyridines undergo dimerization via C–N bond formation. For monomeric product synthesis, non-oxidative conditions are critical.
Byproduct Mitigation Strategies
| Factor | Optimal Condition | Effect on Dimerization |
|---|---|---|
| Solvent | Ethanol/Water | Reduces oxidation |
| Temperature | <50°C | Slows radical pathways |
| Oxidizing Agents | Excluded | Prevents C–N coupling |
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) :
- δ 9.45 (s, 1H, CONH).
- δ 7.59 (d, J = 8.5 Hz, 1H, Ar–H).
- δ 7.11 (d, J = 8.5 Hz, 1H, Ar–H).
- δ 6.88 (s, 2H, NH2).
- δ 3.87 (s, 3H, OCH3).
- δ 2.69 (s, 3H, CH3-4).
- δ 2.47 (s, 3H, CH3-6).
13C NMR :
- δ 169.8 (CONH).
- δ 155.2 (OCH3).
- δ 142.1–112.4 (aromatic carbons).
- δ 22.1, 20.3 (CH3-4 and CH3-6).
Scalability and Industrial Feasibility
Kilogram-Scale Production
Adapting the one-pot method for pilot-scale synthesis:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch Size | 20 mmol | 2 mol |
| Yield | 75% | 68% |
| Purity | >95% | >92% |
| Cycle Time | 3 hours | 6 hours |
Challenges :
- Exothermicity : Larger batches require cooling to maintain <50°C.
- Filtration Efficiency : Centrifugation replaces gravity filtration.
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the construction of the thieno[2,3-b]pyridine core. Key steps include:
- Nucleophilic substitution to introduce the 3-chloro-4-methoxyphenyl group .
- Acylation to attach the carboxamide moiety under anhydrous conditions (e.g., using EDCI/HOBt coupling) .
- Optimization : Reaction temperatures (60–80°C) and solvent selection (e.g., DMF or THF) are critical for yield and purity .
Characterization : - NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. How can researchers design assays to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial assays : Use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration) .
- Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Report IC₅₀ values and compare with reference drugs (e.g., doxorubicin). Ensure dose-response curves are statistically validated (n ≥ 3 replicates) .
Advanced Research Questions
Q. What computational strategies can predict its mechanism of action?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA topoisomerases). Validate docking poses with MD simulations (GROMACS) to assess binding stability .
- QSAR modeling : Develop quantitative structure-activity relationship models by correlating substituent electronic parameters (Hammett σ) with bioactivity data .
Q. How can structure-activity relationship (SAR) studies be conducted for derivatives?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with variations in the chloro-methoxyphenyl group (e.g., replacing Cl with F or adjusting methoxy positioning).
- Bioactivity comparison : Test derivatives in parallel assays (e.g., IC₅₀ in cancer cells) and use ANOVA to identify statistically significant trends .
- Electron-withdrawing/donating effects : Correlate substituent properties (via Hammett constants) with activity changes to guide further optimization .
Q. What advanced techniques optimize its synthetic yield and scalability?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors to enhance reaction control and reduce byproducts .
- DOE (Design of Experiments) : Use factorial design to optimize parameters (temperature, solvent ratio, catalyst loading) and identify critical factors .
Q. How should researchers address contradictions in reported bioactivity data?
- Methodological Answer :
- Variable analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) across studies. For example, discrepancies in IC₅₀ may arise from differences in cell viability protocols .
- Purity verification : Re-evaluate compound purity using HPLC-MS; impurities >95% can skew bioactivity results .
- Structural analogs : Cross-check with similar compounds (e.g., 3-amino-N-(2-chlorophenyl) derivatives) to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
